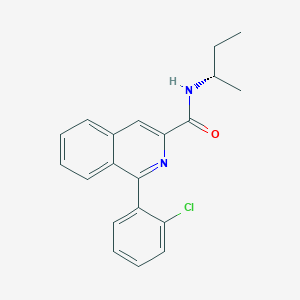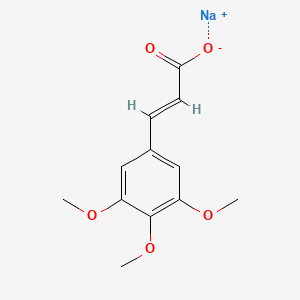
Ambroxol O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambroxol O-glucuronide is a compound with the molecular formula C19H26Br2N2O7 . It is a mucoactive agent and has been used widely to treat both acute and chronic respiratory diseases .
Synthesis Analysis
The synthesis of Ambroxol involves the bromination of o-nitrobenzaldehyde to obtain 2-nitro-3, 5-dibromobenzaldehyde, which is then reacted with trans-4-aminocyclohexanol. The product is then reduced and salified with hydrochloride to finally prepare Ambroxol .Molecular Structure Analysis
The molecular structure of Ambroxol O-glucuronide is primarily linked through the N–H···N and O–H···O hydrogen bonds and C–Br···π interactions . The molecular weight of Ambroxol O-glucuronide is 554.2 g/mol .Chemical Reactions Analysis
Ambroxol is a mucolytic agent used in the treatment of respiratory diseases. The synthesis of carbon-14-labeled Ambroxol with the radioactive atom(s) either on the benzylic carbon or uniformly in the cyclohexyl ring has been reported .Physical And Chemical Properties Analysis
Ambroxol O-glucuronide has a molecular weight of 554.2 g/mol, a Hydrogen Bond Donor Count of 6, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 6 . Its exact mass is 554.00863 g/mol and its monoisotopic mass is 552.01068 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ambroxol O-glucuronide involves the glucuronidation of Ambroxol, which is a common metabolite of Ambroxol hydrochloride. Glucuronidation is a process in which a glucuronic acid molecule is attached to a drug or metabolite, resulting in increased water solubility and elimination from the body. The reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes.", "Starting Materials": [ "Ambroxol hydrochloride", "UDP-glucuronic acid" ], "Reaction": [ "Ambroxol hydrochloride is first deprotonated with a base such as sodium hydroxide to form the free base.", "The free base is then reacted with UDP-glucuronic acid in the presence of a UDP-glucuronosyltransferase enzyme to form Ambroxol O-glucuronide.", "The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4.", "The resulting Ambroxol O-glucuronide can be purified using techniques such as chromatography or crystallization." ] } | |
CAS RN |
1241045-91-9 |
Molecular Formula |
C₁₉H₂₆Br₂N₂O₇ |
Molecular Weight |
554.23 |
synonyms |
trans-4-[[(2-Amino-3,5-dibromophenyl)methyl]amino]cyclohexylβ-D-glucopyranosiduronic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)

